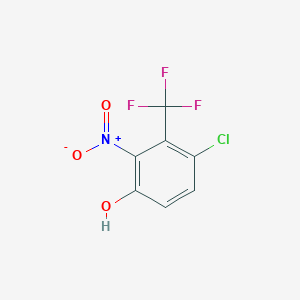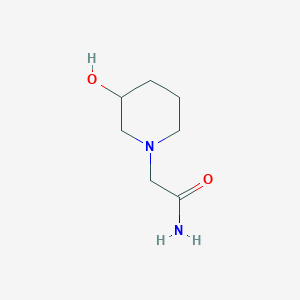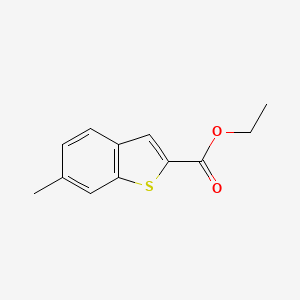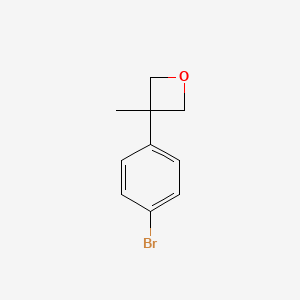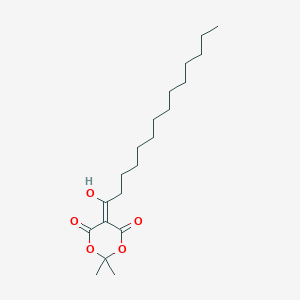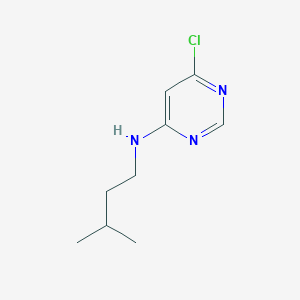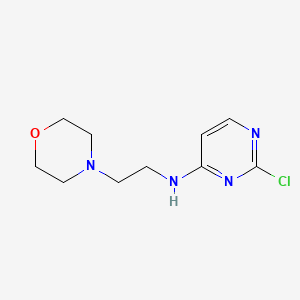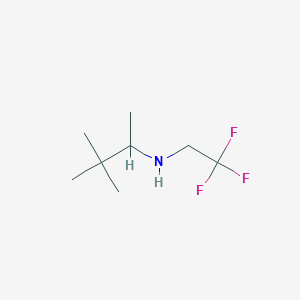
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine
Descripción general
Descripción
“(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C8H16F3N . It is also known as GNE-493. The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.21 g/mol. It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Amide Synthesis Enhancement
B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, is notable for its effectiveness in the direct synthesis of amides from carboxylic acids and a broad spectrum of amines. The process is enhanced by the low racemization in the amidation of N-protected amino acids and the ability to use this reagent for the efficient formylation of various amines through transamidation of dimethylformamide (Lanigan, Starkov, & Sheppard, 2013).
Trifluoromethylated Amine Synthesis
The compound 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, when catalyzed by Lewis acids like ZnI2, generates a carbocation that engages in valuable electrophilic reactions with alkynes, electron-rich alkenes, and TMS cyanide, yielding products like trifluoromethylated alkynylamines, homoallylic amines, α,β-unsaturated ketones, and cyanoamines in considerable yields (Xu & Dolbier, 2000).
Polymer Research
A novel trifluoromethyl-substituted bis(ether amine) monomer, synthesized from 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, led to the creation of organosoluble, low-colored fluorinated polyimides. These polyimides, characterized by high solubility, thermal stability, and low dielectric constants, present significant potential in various industrial applications due to their specialized properties (Chung, Tuan-Wen Tzu, & Hsiao, 2006).
Catalysis and Reaction Mechanisms
Enantioselective Olefin Epoxidation
Homologous biphenyl and binaphthyl tertiary azepines and quaternary iminium salts, derived from (S)- and (R)-3,3-dimethylbutan-2-amine, demonstrated effectiveness as catalysts in the enantioselective epoxidation of unfunctionalized olefins, showcasing their potential in producing optically active compounds (Vachon, Lauper, Ditrich, & Lacour, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-N-(2,2,2-trifluoroethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c1-6(7(2,3)4)12-5-8(9,10)11/h6,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDPNCQMYFXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
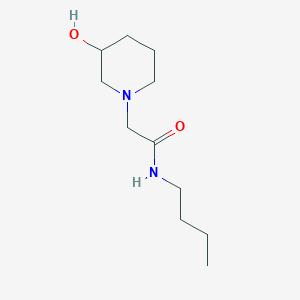
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
